N-(4-Methylbenzylidene)-3-chloroaniline
Description
N-(4-Methylbenzylidene)-3-chloroaniline is an aromatic Schiff base compound characterized by a benzylidene group attached to a 3-chloroaniline moiety with a para-methyl substituent on the benzylidene ring. It is synthesized via condensation reactions between 3-chloroaniline and 4-methylbenzaldehyde under catalytic conditions. This compound and its derivatives (e.g., DA1–DA6 in and ) are primarily used as diamine monomers for synthesizing polyimides, which exhibit high thermal stability and mechanical strength for applications in membrane materials and advanced polymers . The structural rigidity imparted by the chloro and methyl substituents enhances polymer chain packing and thermal resistance, making it valuable in industrial materials science.
Properties
CAS No. |
99484-12-5 |
|---|---|
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C14H12ClN/c1-11-5-7-12(8-6-11)10-16-14-4-2-3-13(15)9-14/h2-10H,1H3 |
InChI Key |
BAGNGESJAKKAKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Traditional Condensation Method
The most common approach involves acid-catalyzed condensation between 3-chloroaniline and 4-methylbenzaldehyde. A representative procedure from US4198349A (Example 3) is outlined:
-
Reactants : 3-chloroaniline (1 eq) and 4-methylbenzaldehyde (1 eq) are combined in ethanol.
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Catalyst : Glacial acetic acid (1–2 drops) is added to protonate the carbonyl group.
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Conditions : The mixture is stirred vigorously at room temperature for 15–60 minutes.
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Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized from 85% ethanol.
Key Data :
Solvent-Free Mechanochemical Synthesis
A solvent-free method reported in CN102993023A reduces environmental impact:
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Reactants : Equimolar amounts of 3-chloroaniline and 4-methylbenzaldehyde are ground in a mortar.
-
Catalyst : No external catalyst required; inherent amine basicity facilitates imine formation.
-
Conditions : The mixture is heated at 60–80°C in a water bath for 1–2 hours.
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Workup : The crude product is purified via vacuum distillation or column chromatography.
Key Data :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time. A modified protocol from MDPI (Example 3) is adapted:
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Reactants : 3-chloroaniline (1 eq) and 4-methylbenzaldehyde (1 eq) in ethanol.
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Catalyst : Acetic acid (0.5 mol%).
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Conditions : Irradiated at 300 W for 5–10 minutes.
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Workup : Cooled to room temperature, filtered, and recrystallized.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 88–92% | |
| Reaction Time | 5–10 minutes | |
| Energy Consumption | 50% reduction vs. traditional |
Reaction Optimization and Mechanistic Insights
Catalytic Effects
Stoichiometric Considerations
-
Molar Ratio : A 1:1 ratio minimizes by-products (e.g., bis-imines). Excess aldehyde improves yields to 90% but complicates purification.
Characterization and Purity Assessment
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions: N-(4-Methylbenzylidene)-3-chloroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the imine group can lead to the formation of secondary amines.
Substitution: The chlorine atom on the aniline ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-Methylbenzylidene)-3-chloroaniline involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules, such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in antimicrobial or anticancer effects . The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and apoptosis in target cells .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
†Synthesis yields inferred from analogous procedures in .
Functional and Environmental Properties
- Thermal Stability : Polyimides derived from this compound exhibit glass transition temperatures (Tg) >250°C, superior to thiophene-containing analogues (Tg ~200°C) due to stronger intermolecular interactions .
- Environmental Impact : Unlike its parent compound 3-chloroaniline—a persistent environmental pollutant with high toxicity—the benzylidene derivatives show reduced bioavailability and are less prone to microbial degradation .
Q & A
Basic: What are the recommended synthetic routes for preparing N-(4-Methylbenzylidene)-3-chloroaniline, and what reaction conditions optimize yield?
Answer:
this compound is synthesized via condensation reactions between 3-chloroaniline and substituted benzaldehydes. Key methodologies include:
- Schiff base formation : React 3-chloroaniline with 4-methylbenzaldehyde in a 1:1 molar ratio under reflux in ethanol or methanol. A catalytic amount of acetic acid accelerates imine bond formation .
- Base-mediated coupling : Use pyridine or triethylamine to neutralize HCl byproducts, improving reaction efficiency. Solvents like dichloromethane or tetrahydrofuran (THF) enhance solubility of aromatic intermediates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Yield optimization (typically 70–85%) requires strict anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation .
Basic: What solvents and reaction conditions are optimal for handling 3-chloroaniline derivatives during synthesis?
Answer:
3-Chloroaniline derivatives exhibit limited water solubility but dissolve well in polar aprotic solvents (e.g., DMF, DMSO) and alcohols (ethanol, methanol). Key considerations:
- Reactivity : Use ethanol as a solvent for metal complexation (e.g., with NiBr₂ or CoBr₂) at 343 K to ensure ligand coordination without decomposition .
- Acid stability : Avoid strong acids, as 3-chloroaniline forms unstable diazonium salts. Instead, employ mild acids (e.g., acetic acid) for protonation in coupling reactions .
- Storage : Store under nitrogen at 4°C in amber vials to prevent photodegradation and moisture absorption .
Advanced: How can researchers resolve contradictions in stability data of 3-chloroaniline derivatives under varying pH and temperature conditions?
Answer:
Instability issues arise from pH-dependent hydrolysis and thermal decomposition:
- pH studies : Conduct kinetic assays across a pH range (2–10). For example, fluorescence spectroscopy (λex 340 nm, λem 380 nm) reveals maximum stability at pH 5, with degradation accelerating in alkaline conditions due to nucleophilic attack on the imine bond .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition thresholds (e.g., 150–200°C). For accurate residue analysis in environmental samples, immediate post-sampling HPLC or GC-MS is critical to avoid artifact formation .
- Controlled experiments : Compare degradation products (e.g., 3-chloroaniline vs. quinones) using LC-HRMS to validate pathways .
Advanced: What methodologies are effective for analyzing the degradation pathways of 3-chloroaniline in environmental systems?
Answer:
Key approaches include:
- Bioaugmentation : Use microbial consortia (e.g., activated sludge) enriched via artificial ecosystem selection. Monitor degradation via UV-Vis spectroscopy (λmax 254 nm) and identify intermediates (e.g., N-acetyl-3-chloroaniline) using FT-IR and NMR .
- Metabolite profiling : In vivo rat models reveal urinary metabolites like hydroxylated 3-chloroaniline isomers and N-(3-chlorophenyl)ethylenediamine via LC-MS/MS .
- Abiotic degradation : Study photolysis under UV light (254 nm) in aqueous solutions, quantifying chloride release via ion chromatography .
Advanced: How do researchers address challenges in characterizing metal complexes involving 3-chloroaniline derivatives?
Answer:
Metal-ligand coordination requires precise stoichiometric control and advanced analytical tools:
- Synthesis : React 3-chloroaniline with transition metal bromides (e.g., NiBr₂) in a 4:1 ligand-to-metal ratio in hot ethanol. Centrifugation isolates precipitates, which are dried under vacuum .
- Thermochemical analysis : Thermogravimetric analysis (TGA) determines decomposition temperatures, while molar conductivity measurements in DMSO confirm electrolytic behavior .
- Spectroscopic validation : IR spectra (νN-H 3300 cm⁻¹, νC-Cl 750 cm⁻¹) and magnetic susceptibility data (e.g., μeff for Ni²⁺ complexes) validate coordination geometry .
Basic: What safety precautions are necessary when handling 3-chloroaniline derivatives in laboratory settings?
Answer:
- Exposure control : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent skin/eye contact. 3-Chloroaniline is a methaemoglobin-forming agent; monitor air concentrations (OSHA PEL: 0.5 ppm) .
- Spill management : Absorb spills with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
- First aid : For inhalation, administer oxygen; for skin contact, wash with soap and water for 15 minutes .
Advanced: What strategies can be employed to enhance the bioavailability or reduce toxicity of 3-chloroaniline-based pharmacophores?
Answer:
- Structural modification : Introduce sulfonamide groups (e.g., N-{(3-chloroanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide) to improve solubility and target affinity. Verify via LogP calculations (e.g., ClogP 3.2) and in vitro cytotoxicity assays (IC50 values) .
- Prodrug design : Synthesize carbamate derivatives (e.g., Barban) that hydrolyze in vivo to release 3-chloroaniline selectively, minimizing systemic toxicity .
- Co-administration : Pair with cytochrome P450 inhibitors (e.g., ketoconazole) to reduce oxidative metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
